molecular formula C16H19ClN2O3 B13654319 tert-Butyl 7-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

tert-Butyl 7-chloro-2-oxospiro[indoline-3,3'-pyrrolidine]-1'-carboxylate

Cat. No.: B13654319
M. Wt: 322.78 g/mol
InChI Key: UOUJLLZIHLGPFY-UHFFFAOYSA-N
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Description

tert-Butyl 7-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is a spirocyclic compound that has garnered significant interest in the field of medicinal chemistry. Spirocyclic compounds are characterized by a unique structure where two rings are connected through a single atom, creating a three-dimensional architecture. This particular compound is notable for its potential biological activities and its role as a building block in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl 7-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate typically involves multiple steps, starting from readily available starting materials. One efficient synthetic route involves the following key steps:

    Formation of the Indoline Core: The indoline core can be synthesized through the cyclization of α-haloacetanilides using Lewis acid catalysis. This step is crucial for forming the spirocyclic structure.

    Spirocyclization: The spirocyclic structure is formed through a cyclization reaction, often involving the use of azasulfonium salts under mild conditions.

    Functional Group Transformations:

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent, and catalyst concentration, would be essential to maximize yield and purity. Continuous flow chemistry and automated synthesis platforms could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl 7-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

tert-Butyl 7-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-Butyl 7-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into the active sites of enzymes or receptors, modulating their activity. The chloro and oxo groups play a crucial role in binding interactions, while the tert-butyl ester enhances the compound’s stability and bioavailability .

Comparison with Similar Compounds

Similar Compounds

  • tert-Butyl 2-oxospiro[indoline-3,4’-piperidine]-5-carboxylate
  • tert-Butyl 2-oxospiro[indoline-3,4’-pyran]-5-carboxylate
  • tert-Butyl 2-oxospiro[indoline-3,4’-quinazoline]-5-carboxylate

Uniqueness

tert-Butyl 7-chloro-2-oxospiro[indoline-3,3’-pyrrolidine]-1’-carboxylate is unique due to the presence of the chloro substituent, which imparts distinct chemical reactivity and biological activity. The specific positioning of the spirocyclic ring also contributes to its unique interaction with biological targets, making it a valuable compound in drug discovery and development .

Properties

Molecular Formula

C16H19ClN2O3

Molecular Weight

322.78 g/mol

IUPAC Name

tert-butyl 7-chloro-2-oxospiro[1H-indole-3,3'-pyrrolidine]-1'-carboxylate

InChI

InChI=1S/C16H19ClN2O3/c1-15(2,3)22-14(21)19-8-7-16(9-19)10-5-4-6-11(17)12(10)18-13(16)20/h4-6H,7-9H2,1-3H3,(H,18,20)

InChI Key

UOUJLLZIHLGPFY-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CCC2(C1)C3=C(C(=CC=C3)Cl)NC2=O

Origin of Product

United States

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